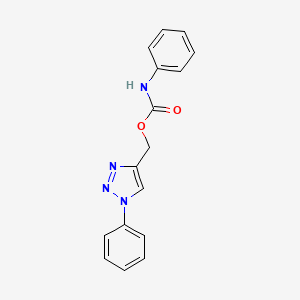

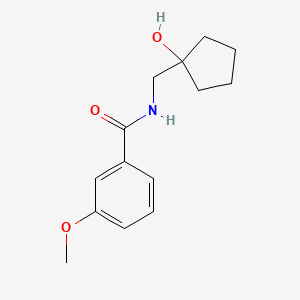

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Triazole Derivatives and Their Significance

Triazole derivatives, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate, are prominent in the development of new drugs due to their diverse biological activities. These compounds have been extensively studied for their potential in creating medications with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variations allow for significant flexibility in drug design, emphasizing the need for efficient synthesis methods that consider green chemistry and sustainability. These efforts aim to address emerging diseases and the increasing resistance of bacteria to existing treatments (Ferreira et al., 2013).

pH-Responsive Drug Delivery

Innovations in drug delivery systems have leveraged the chemical properties of triazole derivatives for pH-responsive targeting, particularly in cancer treatment. These systems utilize the acidic microenvironment of tumors to trigger the release of therapeutic agents, ensuring targeted delivery and minimizing the adverse effects commonly associated with chemotherapy. The development of such pH-sensitive biomaterials is crucial for enhancing the efficacy and specificity of cancer therapies (Kanamala et al., 2016).

Antimicrobial and Environmental Applications

The environmental persistence and toxicity of certain triazole derivatives, such as triclosan, have prompted research into their degradation and removal from ecosystems. Understanding the environmental fate of these compounds is vital for mitigating their impact on aquatic life and human health. Studies focus on identifying more biodegradable and less toxic alternatives that retain the antimicrobial effectiveness of existing compounds while reducing environmental risks (Bedoux et al., 2012).

Biologically Active 1,2,4-Triazole Derivatives

The exploration of 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. These findings underscore the potential of 1,2,4-triazoles as a foundation for developing new therapeutic agents. Continuous research into the synthesis and application of these derivatives is necessary to discover novel treatments for a range of diseases (Ohloblina, 2022).

Mecanismo De Acción

Target of Action

The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction involving the sulfamate group (a sulfate mimic) and the fGly residue. This interaction results in the sulfamoylation and inactivation of the catalytic site of STS . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This disruption can have downstream effects on various hormonal processes, including those involved in the progression of hormone-dependent cancers .

Pharmacokinetics

The compound’s potent inhibitory activity against sts suggests it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of STS, leading to a decrease in the production of active estrogens and androgens . This can potentially slow the growth of hormone-dependent cancers, such as breast cancer .

Propiedades

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQSGYIUXWSWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)

![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)

![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)

![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)

![2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2835857.png)

![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)